2,3,4-Tribromo-6-(trifluoromethyl)pyridine

Description

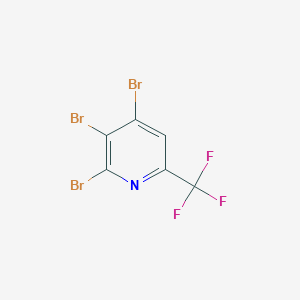

2,3,4-Tribromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative featuring bromine atoms at positions 2, 3, and 4, along with a trifluoromethyl (-CF₃) group at position 4. Trifluoromethyl pyridines are recognized for their electron-withdrawing properties, which enhance stability and bioactivity .

Properties

IUPAC Name |

2,3,4-tribromo-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr3F3N/c7-2-1-3(6(10,11)12)13-5(9)4(2)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFGIYQTVWOYKMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(N=C1C(F)(F)F)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr3F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673553 | |

| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214383-04-6 | |

| Record name | 2,3,4-Tribromo-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine involves multiple steps, typically starting with the halogenation of pyridine derivatives. One common method includes the bromination of 6-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions . The reaction is usually carried out in the presence of a catalyst and a solvent, such as acetic acid or dichloromethane, at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, which is crucial for scaling up the synthesis from laboratory to industrial scale .

Chemical Reactions Analysis

Types of Reactions

2,3,4-Tribromo-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis: 2,3,4-Tribromo-6-(trifluoromethyl)pyridine serves as a precursor in the synthesis of complex organic molecules. It is utilized in reactions such as nucleophilic substitutions and coupling reactions to form diverse chemical entities .

- Reagent in Chemical Reactions: Its unique structure allows it to act as a reagent in various chemical transformations, facilitating the development of new compounds with desirable properties.

Biology

- Biological Activity: Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. Minimum inhibitory concentrations (MICs) for related compounds have been reported between 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Interactions with Enzymes: The compound has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction can lead to the formation of reactive intermediates that influence metabolic pathways .

Medicine

- Pharmaceutical Development: this compound is explored for its potential use in developing new pharmaceuticals targeting specific enzymes or receptors. Its structural characteristics make it suitable for modifications that enhance pharmacological activity .

- FDA-Approved Drugs: The trifluoromethyl group is a common pharmacophore in many FDA-approved drugs, indicating the potential for this compound to be part of therapeutic agents .

Industry

- Agrochemical Applications: The compound is utilized in the agrochemical industry for crop protection against pests. Its ability to modulate biochemical pathways makes it effective in developing pesticides .

- Specialty Chemicals Production: It is used in producing specialty chemicals and materials with unique properties, such as flame retardants and polymers .

Case Studies

-

Antimicrobial Evaluation:

- A study assessed the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria.

-

Pharmacological Applications:

- In drug development contexts, trifluoromethylpyridines have been investigated as enzyme inhibitors. Modifications to the pyridine ring have enhanced the potency of compounds targeting reverse transcriptase enzymes in antiviral therapies.

Data Tables

| Application Area | Specific Use | Example |

|---|---|---|

| Chemistry | Building Block | Synthesis of complex organic molecules |

| Biology | Antimicrobial | Effective against Staphylococcus aureus |

| Medicine | Drug Development | Targeting specific enzymes |

| Industry | Agrochemicals | Crop protection formulations |

Mechanism of Action

The mechanism of action of 2,3,4-Tribromo-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and selectivity towards these targets. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2,3,4-Tribromo-6-(trifluoromethyl)pyridine with analogs differing in halogen type, substitution patterns, and functional groups.

Table 1: Structural and Functional Comparison of Selected Pyridine Derivatives

Structural and Electronic Effects

- Halogen Type and Position: Bromine vs. Fluorine: Bromine’s larger atomic radius and polarizability enhance van der Waals interactions in pesticidal target binding compared to fluorine . However, fluorine’s electronegativity improves metabolic stability .

Trifluoromethyl Group :

- The -CF₃ group at position 6 (as in the target compound) enhances lipophilicity, favoring membrane penetration in biological systems. This contrasts with analogs like 5-Bromo-2-CF₃-pyridine, where -CF₃ at position 2 may alter electronic distribution .

Biological Activity

2,3,4-Tribromo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative that has garnered attention for its potential biological activities. This compound belongs to the class of trifluoromethylpyridines, which are recognized for their unique physicochemical properties and applications in agrochemicals and pharmaceuticals. Understanding the biological activity of this compound is crucial for its application in various fields including medicine and agriculture.

The molecular formula of this compound is C₇Br₃F₃N. The presence of multiple bromine atoms and a trifluoromethyl group significantly enhances its reactivity and biological activity. The unique electronic properties imparted by the fluorine atoms contribute to its interaction with biological molecules.

Target Interactions

The biological activity of this compound primarily involves interactions with various enzymes and proteins. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a critical role in the metabolism of xenobiotics and endogenous compounds. These interactions can lead to the formation of reactive intermediates that may influence metabolic pathways.

Biochemical Pathways

The compound is known to participate in biochemical reactions that affect cellular functions. Its ability to modulate enzyme activity suggests potential applications in drug development and as a biochemical probe for studying metabolic processes.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. It has been evaluated against various pathogens, demonstrating effectiveness in inhibiting bacterial growth. For instance, studies have shown that derivatives of trifluoromethylpyridines can exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

The compound's structural features make it a candidate for anticancer research. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The trifluoromethyl group enhances its lipophilicity, potentially improving cellular uptake and bioavailability .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the mechanisms at play:

- Antimicrobial Evaluation : A study assessed the antimicrobial activity of various pyridine derivatives, including those with trifluoromethyl substitutions. Results indicated that compounds with similar structures to this compound had minimum inhibitory concentrations (MICs) ranging from 3.12 µg/mL to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

- Pharmacological Applications : In drug development contexts, trifluoromethylpyridines have been investigated for their roles as enzyme inhibitors. For example, modifications to the pyridine ring have been shown to enhance the potency of compounds targeting reverse transcriptase enzymes in antiviral therapies .

Comparison with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2,3-Dibromo-6-(trifluoromethyl)pyridine | Fewer bromine atoms | Moderate antimicrobial |

| 2-Bromo-5-(trifluoromethyl)pyridine | Different substitution pattern | Lower anticancer potential |

| 2,4-Dichloro-6-(trifluoromethyl)pyridine | Similar halogenation | Enhanced enzyme inhibition |

The comparison highlights how variations in halogenation affect biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3,4-Tribromo-6-(trifluoromethyl)pyridine, and how can reaction yields be maximized?

- Methodology : The compound can be synthesized via sequential halogenation of 6-(trifluoromethyl)pyridine. Bromination typically employs reagents like Br₂ in H₂SO₄ or PBr₃ under controlled temperatures (0–5°C). To maximize yields, use a stepwise approach: introduce bromine atoms at positions 2, 3, and 4 sequentially, monitoring intermediates via thin-layer chromatography (TLC) . Purification via column chromatography (silica gel, hexane/EtOAc gradient) improves purity .

- Key Considerations : Steric hindrance from the trifluoromethyl group may slow bromination at position 3. Optimize reaction time (24–48 hours) and use excess Br₂ (1.5–2.0 equiv per bromination step) to drive completion .

Q. How should researchers characterize this compound to confirm its structure?

- Analytical Techniques :

- NMR : ¹⁹F NMR (δ ~ -60 ppm for CF₃) and ¹H NMR (aromatic protons near δ 8.5–9.0 ppm) confirm substitution patterns .

- X-ray Crystallography : Resolve ambiguities in regiochemistry by growing single crystals in EtOH/CHCl₃ mixtures and analyzing bond lengths/angles .

- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 370.78 for C₆H₂Br₃F₃N) .

Q. What are the common side reactions during synthesis, and how can they be mitigated?

- Challenges : Debromination or over-bromination may occur due to excess Br₂ or elevated temperatures.

- Solutions :

- Use low temperatures (0–5°C) and stoichiometric Br₂ to minimize over-bromination .

- Add NaHSO₃ to quench excess Br₂ post-reaction .

- Monitor reaction progress via TLC and isolate intermediates after each bromination step .

Advanced Research Questions

Q. How does the electronic effect of the trifluoromethyl group influence the reactivity of this compound in nucleophilic substitutions?

- Mechanistic Insight : The electron-withdrawing CF₃ group deactivates the pyridine ring, reducing electron density at positions 2, 3, and 4. This enhances susceptibility to nucleophilic aromatic substitution (SNAr) at these positions.

- Experimental Design : Perform kinetic studies with varying nucleophiles (e.g., amines, thiols) in DMF at 80°C. Use ¹H NMR to track substitution rates. For example, amines react faster at position 2 due to lower steric hindrance .

- Data Interpretation : Compare Hammett substituent constants (σ values) of CF₃ and Br groups to predict regioselectivity .

Q. How can researchers resolve contradictions in reported catalytic activity of derivatives in biological assays?

- Case Study : If derivatives show inconsistent enzyme inhibition (e.g., COX-2), conduct:

Dose-Response Curves : Test compounds across a broad concentration range (1 nM–100 µM) to identify true IC₅₀ values .

Metabolic Stability Assays : Use liver microsomes to assess if discrepancies arise from rapid degradation .

Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to evaluate binding modes and identify key interactions with target proteins .

Q. What strategies are effective for synthesizing deuterated or fluorinated analogs of this compound for tracer studies?

- Deuteration : Exchange bromine atoms with deuterium via Pd-catalyzed H/D exchange in D₂O/THF under reflux .

- Fluorination : Replace Br groups with F using AgF or KF in polar aprotic solvents (e.g., DMSO) at 120°C .

- Characterization : Confirm isotopic incorporation via ²H NMR or ¹⁹F NMR .

Methodological Tables

Key Considerations for Advanced Studies

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.